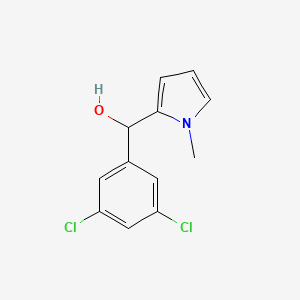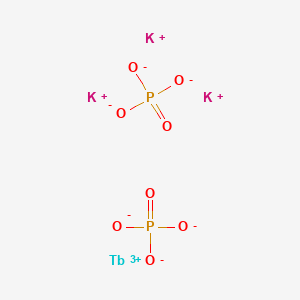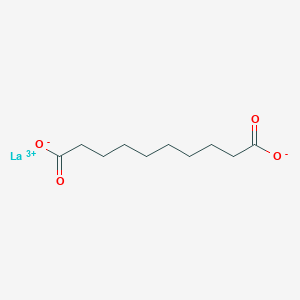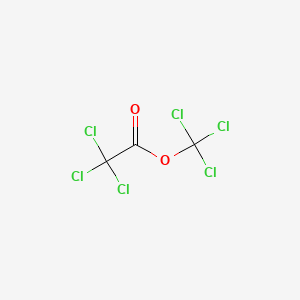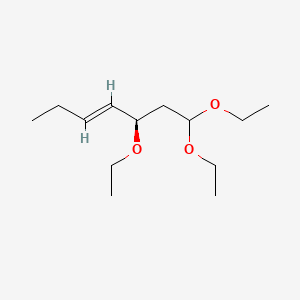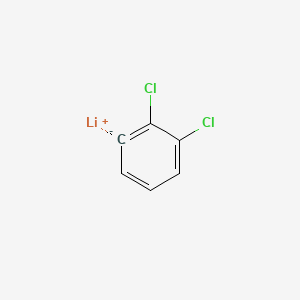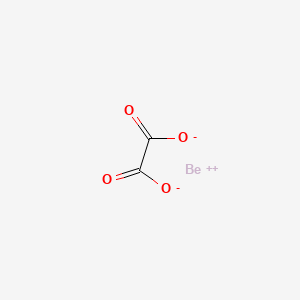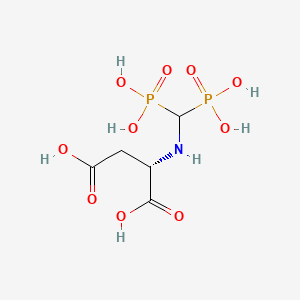
N-(Diphosphonomethyl)-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diphosphonomethyl)-L-aspartic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of L-aspartic acid, where the amino group is substituted with a diphosphonomethyl group. This modification imparts distinct characteristics to the molecule, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N-(Diphosphonomethyl)-L-Asparaginsäure erfolgt typischerweise durch Reaktion von L-Asparaginsäure mit einem Phosphonomethylierungsmittel. Ein gängiges Verfahren ist die Reaktion von L-Asparaginsäure mit Formaldehyd und Phosphorsäure unter sauren Bedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, eines Imins, das anschließend hydrolysiert wird, um das gewünschte Produkt zu liefern.
Industrielle Produktionsverfahren: Die industrielle Produktion von N-(Diphosphonomethyl)-L-Asparaginsäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren, wie z. B. Kristallisation und Chromatographie, gewährleistet die effiziente Produktion von hochwertiger N-(Diphosphonomethyl)-L-Asparaginsäure.
Analyse Chemischer Reaktionen
Reaktionstypen: N-(Diphosphonomethyl)-L-Asparaginsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oxidiert werden, was zur Bildung von N-Oxid-Derivaten führt.
Reduktion: Reduktionsreaktionen können die Diphosphonomethylgruppe in andere funktionelle Gruppen umwandeln, wie z. B. Hydroxyl- oder Aminogruppen.
Substitution: Die Diphosphonomethylgruppe kann durch andere Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: N-Oxid-Derivate.
Reduktion: Hydroxyl- oder Aminderivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-(Diphosphonomethyl)-L-Asparaginsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle Rolle bei der Enzyminhibition und als Sonde zur Untersuchung von Stoffwechselwegen untersucht.
Medizin: Die Forschung untersucht ihr Potenzial als Therapeutikum, insbesondere bei der Behandlung von Krankheiten, die mit einem abnormalen Phosphatstoffwechsel einhergehen.
Industrie: Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-(Diphosphonomethyl)-L-Asparaginsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Diphosphonomethylgruppe kann Phosphatgruppen nachahmen, wodurch die Verbindung Enzyme hemmen kann, die Phosphatsubstrate verwenden. Diese Hemmung kann Stoffwechselwege stören, was zu verschiedenen biologischen Effekten führt. Die Fähigkeit der Verbindung, Metallionen zu chelatieren, trägt ebenfalls zu ihrem Wirkmechanismus bei und beeinflusst Prozesse, die von Metallkatalysatoren abhängen.
Ähnliche Verbindungen:
N-(Phosphonomethyl)-glycin (Glyphosat): Ein weit verbreitetes Herbizid mit einer ähnlichen Phosphonomethylgruppe.
N-(Phosphonomethyl)-iminodiessigsäure: Eine weitere Verbindung mit einer Phosphonomethylgruppe, die bei der Synthese von Glyphosat verwendet wird.
Vergleich: N-(Diphosphonomethyl)-L-Asparaginsäure ist aufgrund des Vorhandenseins von zwei Phosphonomethylgruppen einzigartig, was ihre Fähigkeit verstärkt, mit mehreren molekularen Zielstrukturen zu interagieren. Dies unterscheidet sie von ähnlichen Verbindungen wie Glyphosat, das nur eine Phosphonomethylgruppe besitzt. Die zusätzliche Phosphonomethylgruppe in N-(Diphosphonomethyl)-L-Asparaginsäure bietet eine größere Vielseitigkeit in ihren Anwendungen und potenziellen biologischen Wirkungen.
Wirkmechanismus
The mechanism of action of N-(Diphosphonomethyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The diphosphonomethyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to chelate metal ions also contributes to its mechanism of action, affecting processes that depend on metal cofactors.
Vergleich Mit ähnlichen Verbindungen
N-(Phosphonomethyl)-glycine (Glyphosate): A widely used herbicide with a similar phosphonomethyl group.
N-(Phosphonomethyl)-iminodiacetic acid: Another compound with a phosphonomethyl group, used in the synthesis of glyphosate.
Comparison: N-(Diphosphonomethyl)-L-aspartic acid is unique due to the presence of two phosphonomethyl groups, which enhances its ability to interact with multiple molecular targets. This distinguishes it from similar compounds like glyphosate, which has only one phosphonomethyl group. The additional phosphonomethyl group in this compound provides greater versatility in its applications and potential biological effects.
Eigenschaften
CAS-Nummer |
70008-50-3 |
|---|---|
Molekularformel |
C5H11NO10P2 |
Molekulargewicht |
307.09 g/mol |
IUPAC-Name |
(2S)-2-(diphosphonomethylamino)butanedioic acid |
InChI |
InChI=1S/C5H11NO10P2/c7-3(8)1-2(4(9)10)6-5(17(11,12)13)18(14,15)16/h2,5-6H,1H2,(H,7,8)(H,9,10)(H2,11,12,13)(H2,14,15,16)/t2-/m0/s1 |
InChI-Schlüssel |
SHEYGLXRBDREIE-REOHCLBHSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)NC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Kanonische SMILES |
C(C(C(=O)O)NC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


